molecular formula C29H32FNO3 B3037612 (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate CAS No. 503559-76-0

(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate

Cat. No.: B3037612
CAS No.: 503559-76-0
M. Wt: 461.6 g/mol
InChI Key: QWTRYAHNNFYENI-YRNVUSSQSA-N
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Description

(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate is a synthetic organic compound belonging to the class of nicotinates This class of compounds is known for its diverse pharmacological and chemical properties

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate generally involves multi-step organic synthesis techniques. Starting from commercially available precursors, typical steps include esterification, benzyloxy protection, fluorination, and final coupling reactions under controlled temperature and pressure conditions. Industrial production methods : Large-scale production might employ optimized catalytic processes and continuous flow techniques to improve yield and efficiency while ensuring the purity of the compound. The industrial methods would focus on cost-effectiveness and adherence to stringent quality standards.

Chemical Reactions Analysis

Types of reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions : For instance, it can be oxidized using reagents like potassium permanganate under basic conditions, reduced using hydrogen gas with a palladium catalyst, and substituted using halogenating agents under mild conditions. Major products formed : Depending on the reaction, significant products may include oxidized derivatives, reduced forms, and substituted analogs, each with potential differing properties and applications.

Scientific Research Applications

Chemistry: : The compound can serve as a building block for synthesizing more complex molecules or studying reaction mechanisms. Biology : Researchers might explore its potential as a ligand in biochemical assays or its role in modulating biological pathways. Medicine : Given its structural complexity, it may be investigated for therapeutic potential, including anti-inflammatory or anticancer properties. Industry : Applications could extend to materials science, where such compounds help develop new polymers or advanced materials.

Mechanism of Action

The mechanism by which (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate exerts its effects can be intricate. Its action might involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to desired biological outcomes, like inhibiting a pathogenic process or activating a therapeutic pathway.

Comparison with Similar Compounds

Comparison: : Compared to similar compounds such as methyl nicotinate and its derivatives, (E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate exhibits unique structural features like the fluorinated phenyl ring and isopropyl groups, which may enhance its stability and biological activity. List of similar compounds :

  • Methyl nicotinate

  • Ethyl nicotinate

  • Isopropyl nicotinate

  • Benzyl nicotinate

These structural differences can potentially translate into varied physicochemical properties, affecting their respective applications and efficacy in scientific research.

Properties

IUPAC Name

methyl 4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FNO3/c1-7-11-23-25(26(29(32)33-6)28(19(4)5)31-27(23)18(2)3)22-15-14-21(30)16-24(22)34-17-20-12-9-8-10-13-20/h7-16,18-19H,17H2,1-6H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTRYAHNNFYENI-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(=O)OC)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
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(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
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(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
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(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate
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(E)-methyl 4-(2-(benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-enyl)nicotinate

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